molecular formula C7H15ClN2 B15331079 2,7-Diazaspiro[4.4]nonane hydrochloride

2,7-Diazaspiro[4.4]nonane hydrochloride

Cat. No.: B15331079
M. Wt: 162.66 g/mol
InChI Key: IIVWHTITQFXPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.4]nonane hydrochloride is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique three-dimensional structure that provides a rigid framework for designing novel bioactive molecules. Its core value lies in its application as a key building block for the synthesis of potential therapeutics. Research has identified derivatives of the 2,7-diazaspiro[4.4]nonane scaffold as potent ligands for sigma receptors (both S1R and S2R), which are associated with the treatment of neuropathic pain . One such derivative exhibited high binding affinity and demonstrated a potent antiallodynic effect in vivo, with a favorable pharmacokinetic profile and negligible cellular toxicity . Beyond pain management, this spirocyclic system is also being explored in other therapeutic areas. Patents disclose its use in compounds designed to inhibit the menin-MLL protein interaction, a target in certain types of cancer such as leukemia . Furthermore, diazaspiro scaffolds, in general, are investigated as selective orthosteric fragments for targeting dopamine D3 receptors, which are relevant for neurological and psychiatric disorders . The incorporation of a spirocyclic moiety like 2,7-diazaspiro[4.4]nonane can favorably influence a molecule's physicochemical properties, potency, and selectivity, making it a valuable template for developing new pharmacological tools and drug candidates . This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

2,7-diazaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8-9H,1-6H2;1H

InChI Key

IIVWHTITQFXPMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonane hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under specific conditions. One common method involves the cyclization of 1,4-diaminobutane with cyclohexanone in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Diazaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and receptors, thereby modulating biochemical pathways involved in disease processes. For example, it may act as an inhibitor of sigma receptors, which are implicated in cancer and neurological disorders .

Comparison with Similar Compounds

2,7-Diazaspiro[3.5]nonane Derivatives

The 2,7-diazaspiro[3.5]nonane scaffold (smaller 3.5 ring system) has been explored for D4R antagonism. While it shares structural similarities with the 4.4 variant, key differences include:

  • Activity and Selectivity : The compound VU6052469, based on the 3.5 scaffold, exhibited high potency (D4R IC50 < 10 nM) but lacked selectivity over other dopamine receptors .
  • Sigma Receptor Binding : Derivatives of the 3.5 scaffold showed moderate S1R affinity (K = 10–100 nM) but lower potency compared to the 4.4 variant .
  • Synthetic Flexibility : The 3.5 scaffold allows easier functionalization via Buchwald–Hartwig amination and alkylation, enabling rapid diversification .

Key Data :

Property 2,7-Diazaspiro[4.4]nonane 2,7-Diazaspiro[3.5]nonane
S1R Affinity (K) 1.8–11 nM 10–100 nM
D4R Selectivity Not reported Low
Diastereoselectivity >99% Moderate

Piperazine and 1,4-Diazepane Analogues

Linear and monocyclic diamines, such as piperazine and 1,4-diazepane, are common cores in drug discovery. Compared to 2,7-diazaspiro[4.4]nonane:

  • Biological Activity: Piperazine-based analogues demonstrated superior activation potency (AC50 = 895 nM) in tumor cell M2 isoform activation assays, whereas 2,7-diazaspiro[4.4]nonane was less active .

Methyl-Substituted Spirocycles

Substitution patterns significantly impact pharmacological profiles:

  • 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS 1610028-42-6) showed altered solubility and receptor interactions due to steric effects from the methyl group .
  • 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS 1588441-26-2) exhibited reduced S1R binding compared to non-methylated analogues, highlighting the sensitivity of sigma receptors to substituent size .

Diazabicyclo[4.3.0]nonane Derivatives

Diazabicyclo[4.3.0]nonane, a fused bicyclic analogue, demonstrated distinct sigma receptor binding modes. While it shares the dual nitrogen motif with 2,7-diazaspiro[4.4]nonane, its fused (vs. spiro) structure led to:

  • Lower S1R Affinity : K values ranged from 20–50 nM, suggesting reduced compatibility with the S1R binding pocket .
  • Improved Metabolic Stability : The fused system may offer enhanced resistance to oxidative metabolism .

Physicochemical and Structural Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight Purity
2,7-Diazaspiro[4.4]nonane dihydrochloride C7H16Cl2N2 199.12 g/mol 95%
2,7-Diazaspiro[3.5]nonane-2-carboxylate C12H20N2O2 224.30 g/mol >97%
2-Methyl-2,7-diazaspiro[3.5]nonane C8H16N2·2ClH 223.14 g/mol Not reported

Q & A

Q. What are the key synthetic routes for 2,7-Diazaspiro[4.4]nonane hydrochloride?

The synthesis typically involves cyclization of precursors such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate via Buchwald–Hartwig amination or alkylation with brominated aromatic compounds. A common protocol includes:

  • Step 1 : Deprotection of the Boc group using trifluoroacetic acid (TFA).
  • Step 2 : Alkylation with reagents like (2-bromoethyl)benzene under basic conditions.
  • Step 3 : Purification via column chromatography to isolate the hydrochloride salt . Yields are optimized by controlling solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C).

Q. How is structural characterization performed for this compound?

Advanced techniques are employed:

  • NMR spectroscopy : To confirm spirocyclic geometry and substituent positions (e.g., δ 3.2–3.8 ppm for N-CH2 groups).
  • X-ray crystallography : Resolves bond angles (e.g., spiro C–N–C angle ≈ 109°) and packing interactions in the solid state.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 190.63 g/mol) .

Q. What are the primary applications in drug discovery?

The compound serves as a scaffold for sigma receptor (S1R/S2R) ligands , with demonstrated:

  • Antiallodynic activity : In vivo models show efficacy at 20 mg/kg, reversing mechanical hypersensitivity via S1R antagonism .
  • Enzyme inhibition : Derivatives inhibit carbonic anhydrase and acetylcholinesterase, relevant to neurodegenerative disease research .

Advanced Research Questions

Q. How do structural modifications influence sigma receptor binding affinity?

SAR studies reveal:

  • Hydrophobic substituents : Aromatic groups (e.g., benzyl) at the distal nitrogen enhance S1R affinity (Ki = 2.7 nM for compound 4b).
  • Spiro ring size : Smaller rings (e.g., 3.5 vs. 4.4) reduce steric hindrance, improving target engagement.
  • Chirality : (R)-configured derivatives show 10-fold higher selectivity over (S)-isomers . Table 1: Binding affinities of selected derivatives:
CompoundS1R Ki (nM)S2R Ki (nM)
4b2.727
5b13102
8f10165

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Simulates interactions with S1R’s hydrophobic pocket (e.g., π-π stacking with Tyr206).
  • Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over 100 ns trajectories.
  • Free energy calculations (MM/GBSA) : Quantifies binding energy contributions (e.g., ΔG = −45 kcal/mol for 4b) .

Q. How to resolve contradictions in pharmacological data across analogs?

Example: Compound 4b acts as an S1R agonist in vivo but lacks antiallodynic effects, unlike antagonist 5b. Resolution strategies:

  • Functional assays : Measure cAMP levels or Ca2+ flux to confirm intrinsic activity (e.g., 4b increases cAMP by 150%).
  • Phenytoin antagonism tests : Validate target specificity by reversing effects with PRE-084 (a selective S1R agonist) .

Q. What strategies optimize enantioselective synthesis?

  • Chiral auxiliaries : Use (R)-1-phenylethyl groups to direct spirocyclic stereochemistry.
  • Asymmetric catalysis : Employ Pd-BINAP complexes for enantiomeric excess (ee > 90%).
  • HPLC chiral separation : Resolve racemic mixtures using amylose-based columns .

Methodological Considerations

Q. How to design experiments for stability and solubility profiling?

  • pH-solubility studies : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions.
  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidants (H2O2) to assess hydrolytic/oxidative stability .

Q. What in vitro models validate therapeutic potential?

  • Neuropathic pain : Capsaicin-induced allodynia in rodents (ED50 = 15 mg/kg for 5b).
  • Cancer cell lines : Screen against MCF-7 (breast) or A549 (lung) cells using MTT assays .

Q. How to address discrepancies in spirocyclic compound reactivity?

  • Kinetic studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature).
  • Isotopic labeling : Track cyclization pathways using 13C-labeled precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.